

Compound of Interest

Compound Name: Methyl 4-(sulfamoylmethyl)benzoate

Cat. No.: B1279759

Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 4-(sulfamoylmethyl)benzoate, a key i

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting a

Synthetic Pathway Overview

The most common and well-established synthetic route to Methyl 4-(sulfamoylmethyl)benzoate begins with the commercially available starting mat

- Free-Radical Bromination: The synthesis initiates with the side-chain bromination of methyl 4-methylbenzoate to produce methyl 4-(bromomethyl)b
- Thioacetate Formation: The resulting benzylic bromide is then converted to a thioacetate derivative.
- · Oxidative Chlorination: The thioacetate is hydrolyzed to a thiol, which is subsequently subjected to oxidative chlorination to yield the key intermedia
- Amination: The final step involves the amination of the sulfonyl chloride with ammonia to afford the target compound, Methyl 4-(sulfamoylmethyl)

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• To a solution of methyl 4-methylbenzoate (15.0 g, 100 mmol) in carbon tetrachloride (200 mL) is added N-	bron
\bullet The reaction mixture is heated to reflux at 80°C for 4 hours.	
• After cooling to room temperature, the succinimide byproduct is removed by filtration.	
• The filtrate is concentrated under reduced pressure to yield the crude product.	
• Purification by recrystallization from hexanes affords methyl 4-(bromomethyl)benzoate as a white solid.	
Quantitative Data:	
Parameter	
Typical Yield	
Melting Point	



Step 2: Synthesis of Methyl 4-(acetylthiomethyl)benzoate

This step involves the nucleophilic substitution of the bromide with potassium thioacetate.
Reaction Scheme:
Procedure:
•
Methyl 4-(bromomethyl)benzoate (22.9 g, 100 mmol) is dissolved in dimethylformamide (DMF) (150 mL).
Potassium thioacetate (12.6 g, 110 mmol) is added portion-wise to the solution at room temperature.
The reaction mixture is stirred at room temperature for 3 hours.
The mixture is then poured into ice-water (500 mL) and extracted with ethyl acetate (3 $ imes$ 100 mL).



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•
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in
Quantitative Data:
Parameter
Typical Yield
Purity (by NMR)
Step 3: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate
This two-part step involves the hydrolysis of the thioacetate to a thiol, followed by oxidative chlorination.
This two-part step involves the hydrotysis of the thioacetate to a thiot, foctowed by oxidative throrination.
Reaction Scheme:
Procedure:
•
Hydrolysis: Methyl 4-(acetylthiomethyl)benzoate (crude from the previous step, ~100 mmol) is dissolved in a



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• Oxidative Chlorination: The crude methyl 4-(mercaptomethyl)benzoate is dissolved in dichloromethane (206	9 mL
Quantitative Data:	
Parameter	
Typical Yield (over 2 steps)	
Appearance	
Step 4: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate	
The final step is the amination of the sulfonyl chloride.	
Reaction Scheme:	







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Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of Methyl 4-(sulfamoylmet)

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